4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide
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Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide is a chemical compound that features a trifluoromethyl group and a diazirine ring attached to a benzamide structure. The trifluoromethyl group is known for its significant electronegativity and stability, making it a valuable component in pharmaceuticals and agrochemicals . The diazirine ring is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to ultraviolet light .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could suggest that the compound interacts with its targets in a way that enhances these properties, leading to changes in the target’s function or activity.
Biochemical Pathways
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency towards certain enzymes, suggesting that it may affect pathways involving these enzymes .
Pharmacokinetics
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity and metabolic stability , which could potentially impact the compound’s bioavailability.
Result of Action
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency , suggesting that the compound may have a significant impact on its targets at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with a trifluoromethyl group have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-aminobenzamide with trifluoromethyl diazirine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The diazirine ring can be reduced to form different intermediates.
Substitution: The benzamide structure allows for substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzamide: Lacks the diazirine ring, making it less reactive in photoaffinity labeling.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of an amide, altering its reactivity and applications.
Trifluoromethyl diazirine: Similar in structure but lacks the benzamide component, limiting its use in certain applications.
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide is unique due to the combination of the trifluoromethyl group and the diazirine ring, which provides both stability and reactivity. This makes it particularly valuable in photoaffinity labeling and other applications where reactive intermediates are required .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHOBKSUXHPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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